molecular formula C14H27ClN2O B1424810 N-Cyclohexyl-N-ethyl-3-piperidinecarboxamide hydrochloride CAS No. 1219972-75-4

N-Cyclohexyl-N-ethyl-3-piperidinecarboxamide hydrochloride

Cat. No.: B1424810
CAS No.: 1219972-75-4
M. Wt: 274.83 g/mol
InChI Key: FCGJXLHFYBBFRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-N-ethyl-3-piperidinecarboxamide hydrochloride is a synthetic compound with the molecular formula C14H27ClN2O and a molecular weight of 274.83 g/mol. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

N-Cyclohexyl-N-ethyl-3-piperidinecarboxamide hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It is used as a reference standard in analytical chemistry for pharmaceutical testing.

    Biology: The compound is utilized in biological studies to understand its effects on various biological systems.

    Medicine: Research on this compound includes its potential therapeutic applications and its interactions with biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

“N-Cyclohexyl-N-ethyl-3-piperidinecarboxamide hydrochloride” is intended for research use only and not for human or veterinary use. For safety data, please refer to the Safety Data Sheet provided by the manufacturer .

Preparation Methods

The synthesis of N-Cyclohexyl-N-ethyl-3-piperidinecarboxamide hydrochloride involves several steps. One common method includes the reaction of cyclohexylamine with ethyl 3-piperidinecarboxylate under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-Cyclohexyl-N-ethyl-3-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-ethyl-3-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

N-Cyclohexyl-N-ethyl-3-piperidinecarboxamide hydrochloride can be compared with other piperidine derivatives, which are widely used in the pharmaceutical industry. Similar compounds include:

  • N-Cyclohexyl-N-methyl-3-piperidinecarboxamide
  • N-Cyclohexyl-N-propyl-3-piperidinecarboxamide
  • N-Cyclohexyl-N-butyl-3-piperidinecarboxamide These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications .

Properties

IUPAC Name

N-cyclohexyl-N-ethylpiperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O.ClH/c1-2-16(13-8-4-3-5-9-13)14(17)12-7-6-10-15-11-12;/h12-13,15H,2-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGJXLHFYBBFRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclohexyl-N-ethyl-3-piperidinecarboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Cyclohexyl-N-ethyl-3-piperidinecarboxamide hydrochloride
Reactant of Route 3
N-Cyclohexyl-N-ethyl-3-piperidinecarboxamide hydrochloride
Reactant of Route 4
N-Cyclohexyl-N-ethyl-3-piperidinecarboxamide hydrochloride
Reactant of Route 5
N-Cyclohexyl-N-ethyl-3-piperidinecarboxamide hydrochloride
Reactant of Route 6
N-Cyclohexyl-N-ethyl-3-piperidinecarboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.